Physalaemin is a naturally occurring undecapeptide originally isolated from the skin of the South American amphibian Physalaemus fuscumaculatus []. It is classified as a tachykinin due to its ability to induce rapid contraction of extravascular smooth muscle []. Its amino acid sequence is Pyr-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH2 []. Physalaemin has served as a valuable tool in scientific research, particularly in the study of tachykinin receptors and their physiological roles.
Physalaemin belongs to the tachykinin family of neuropeptides, which are characterized by a common C-terminal sequence and are known for their role in various physiological processes. Tachykinins are classified based on their amino acid sequences and their ability to bind to neurokinin receptors, particularly neurokinin-1 (NK1) receptors, which are implicated in pain and inflammatory responses .
The synthesis of physalaemin can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.
Solid-Phase Peptide Synthesis (SPPS):
Recombinant DNA Technology:
The molecular structure of physalaemin consists of 11 amino acids with the sequence:
Physalaemin exhibits both linear and helical conformations depending on its environment. In aqueous solutions, it tends to adopt a linear structure, while in membrane-mimicking environments, it transitions to a helical form from the proline residue at position 4 to the C-terminal end. This helical conformation is crucial for binding to NK1 receptors .
Physalaemin participates in several significant chemical reactions within biological systems:
The mechanism of action of physalaemin primarily involves its interaction with neurokinin receptors:
Research indicates that physalaemin's structural similarity to substance P allows it to effectively mimic some of its actions while also exhibiting unique properties that can be leveraged in pharmacological studies .
Physalaemin exhibits several notable physical and chemical properties:
Physalaemin has several scientific applications:
Physalaemin (pGlu-Ala-Asp-Pro-Asn-Lys-Phe-Tyr-Gly-Leu-Met-NH₂) adopts distinct secondary structures dependent on solvent polarity. In aqueous solutions, it exists primarily as an extended random coil, as demonstrated by circular dichroism (CD) spectroscopy showing minimal helical signatures. However, in membrane-mimetic environments like 50% trifluoroethanol (TFE)-water mixtures or dodecylphosphocholine (DPC) micelles, it undergoes significant conformational transition to α-helical and 310-helical structures. CD analyses reveal 56.8% helicity in 90% TFE and 71.3% helicity in DPC micelles (Table 1) [1] [4] [6]. This structural induction is attributed to reduced dielectric constant and hydrophobic interactions with lipid bilayers, which mimic the peptide’s target environment near cell membrane-embedded receptors. Nuclear magnetic resonance (NMR) studies in methanol further confirm this shift, identifying stable helical segments spanning residues Pro⁴ to Met¹¹, stabilized by hydrogen bonds between the backbone carbonyl of Asp³ and amide proton of Phe⁷ [1] [4].
Table 1: Secondary Structure of Physalaemin in Diverse Solvents
Environment | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Method |
---|---|---|---|---|
Aqueous buffer (pH 7.2) | 0 | 32.8 | 52.7 | CD spectroscopy |
90% TFE | 56.8 | 15.8 | 13.4 | CD spectroscopy |
DPC micelles | 71.3 | 9.4 | 10.1 | CD spectroscopy |
Methanol | Equilibrium of β-turns | - | - | 2D-NMR (ROESY) |
Physalaemin shares significant C-terminal homology with mammalian tachykinins but exhibits distinct structural behaviors:
Table 2: Structural and Receptor Affinity Comparison of Tachykinins
Peptide | Helicity in DPC (%) | Dominant Conformation | NK₁ Receptor Kₐ (nM) | Key Differentiating Residues |
---|---|---|---|---|
Physalaemin | 71.3 | Amphipathic α-helix | 0.8 | pGlu¹, Asp³, Pro⁴ |
Substance P | 68.1 | Dynamic β-turns | 1.2 | Arg¹, Pro⁴, Gln⁵/Gln⁶ |
Eledoisin | 48.0 | Disordered helix | 850* | Pro², Lys³, Asp⁵ |
*Eledoisin's affinity for NK₁ is significantly lower than for NK₃ [2] [5]
Proline at position 4 (Pro⁴) is a critical determinant of Physalaemin’s bioactivity. Mutagenesis studies replacing Pro⁴ with Ala reduce NK₁ affinity 50-fold, underscoring its role in stabilizing the bioactive conformation. Pro⁴ facilitates two key interactions:
Peptide-Receptor Interaction Mechanisms
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